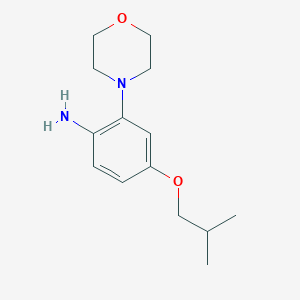
Calcium succinate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinic acid calcium salt monohydrate, also known as calcium succinate monohydrate, is a chemical compound with the molecular formula C4H4O4Ca·H2O. It is a calcium salt of succinic acid, which is a dicarboxylic acid. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of succinic acid calcium salt monohydrate typically involves the reaction of succinic acid with calcium hydroxide or calcium carbonate. The reaction can be represented as follows:
C4H6O4+Ca(OH)2→C4H4O4Ca+2H2O
or
C4H6O4+CaCO3→C4H4O4Ca+CO2+H2O
Industrial Production Methods
In industrial settings, succinic acid calcium salt monohydrate can be produced through fermentation processes. Microorganisms such as bacteria are used to ferment carbohydrates, producing succinic acid, which is then neutralized with calcium hydroxide or calcium carbonate to form the calcium salt. This method is advantageous as it is more environmentally friendly and sustainable compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Succinic acid calcium salt monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid.
Reduction: It can be reduced to produce butanediol.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various esters and derivatives
Applications De Recherche Scientifique
Succinic acid calcium salt monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to metabolic pathways and enzyme activities.
Industry: It is used in the production of biodegradable plastics, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of succinic acid calcium salt monohydrate involves its role in the citric acid cycle (Krebs cycle). Succinic acid is an intermediate in this cycle and plays a crucial role in cellular respiration and energy production. It acts as an electron donor, converting to fumaric acid and producing FADH2 in the process. This compound also has potential antioxidant properties and can stimulate neural system recovery and bolster the immune system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium malate
- Calcium tartrate
- Calcium citrate
Uniqueness
Unlike calcium malate and calcium citrate, which are primarily used as dietary supplements, succinic acid calcium salt monohydrate has broader applications in industrial and scientific research .
Propriétés
Formule moléculaire |
C4H6CaO5 |
|---|---|
Poids moléculaire |
174.17 g/mol |
Nom IUPAC |
calcium;butanedioate;hydrate |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 |
Clé InChI |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



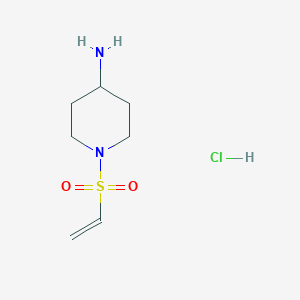
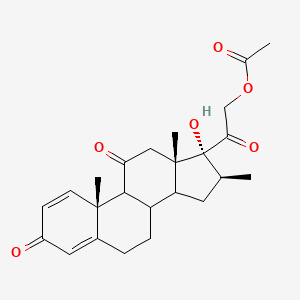
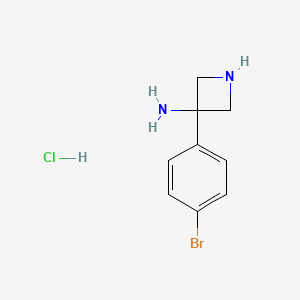
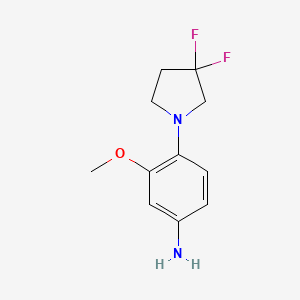
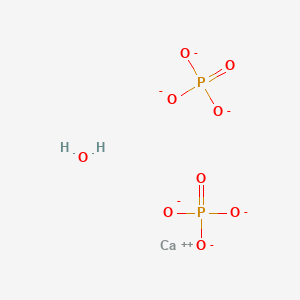



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)


